1-(4-Pentylphenyl)propan-1-one

Description

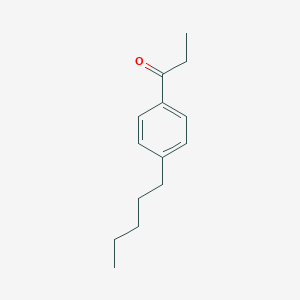

Structure

3D Structure

Properties

IUPAC Name |

1-(4-pentylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-3-5-6-7-12-8-10-13(11-9-12)14(15)4-2/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKXWKNBTSSVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476544 | |

| Record name | 1-(4-pentylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17713-58-5 | |

| Record name | 1-(4-pentylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Pentylphenyl)propan-1-one: Structure, Properties, and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(4-Pentylphenyl)propan-1-one, a key aromatic ketone. We will delve into its core chemical properties, molecular structure, established synthesis protocols, and its reactivity, highlighting its significance as a versatile intermediate in various fields of chemical research and development.

Core Chemical Identity and Molecular Structure

This compound is an organic compound characterized by a propiophenone core substituted with a pentyl group at the para position of the phenyl ring. This structure imparts specific physicochemical properties that make it a valuable building block in organic synthesis.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 17713-58-5 | [1][2][3] |

| Molecular Formula | C₁₄H₂₀O | [2][4] |

| Molecular Weight | 204.31 g/mol | N/A |

| Synonyms | 4'-Pentylpropiophenone, 1-(4-amylphenyl)propan-1-one | [2][3] |

| Canonical SMILES | CCCCCC1=CC=C(C(=O)CC)C=C1 | [1] |

| InChI Key | GQKXWKNBTSSVEL-UHFFFAOYSA-N | [4] |

Molecular Structure Visualization

The structure consists of a central benzene ring, a propan-1-one group (-CO-CH₂-CH₃), and a pentyl group (-CH₂-CH₂-CH₂-CH₂-CH₃). The pentyl chain introduces significant lipophilicity to the molecule.

Caption: 2D structure of this compound.

Physicochemical and Predicted Properties

The physical properties of this compound are crucial for designing reaction conditions, purification strategies, and for predicting its behavior in various applications.

| Property | Value | Source |

| Monoisotopic Mass | 204.15141 Da | [4] |

| XLogP3 (Predicted) | 4.2 | [4] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water; soluble in organic solvents like methylene chloride. | [5] |

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of pentylbenzene.[6][7] This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for creating aryl ketones.

Causality and Mechanistic Insight

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum trichloride (AlCl₃). The AlCl₃ coordinates to the chlorine atom of propanoyl chloride, forming a highly electrophilic acylium ion ([CH₃CH₂CO]⁺). This acylium ion is the active electrophile that attacks the electron-rich pentylbenzene ring. The pentyl group is an ortho-, para-directing activator; however, due to steric hindrance from the pentyl chain, the acylation occurs predominantly at the para-position, yielding the desired product with high selectivity.

Synthesis Workflow

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Self-Validating Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of similar alkylbenzenes.[5]

-

Reactor Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber) is assembled and flame-dried under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: The flask is charged with anhydrous aluminum trichloride (1.1 eq.) and a dry, inert solvent such as methylene chloride. The suspension is cooled to approximately -10°C to 0°C using an ice-salt bath to control the initial exotherm.

-

Reactant Addition: A solution of pentylbenzene (1.0 eq.) and propanoyl chloride (1.05 eq.) in methylene chloride is added dropwise from the dropping funnel over a period of 60-90 minutes. The internal temperature must be maintained below 5°C to minimize side reactions.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0°C. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and a dilute solution of hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes the catalyst.

-

Extraction and Purification: The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice more with methylene chloride. The combined organic extracts are then washed sequentially with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[5]

-

Isolation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.[5] Further purification can be achieved via vacuum distillation or column chromatography if necessary.

Chemical Reactivity and Applications

The bifunctional nature of this compound—possessing both a reactive ketone and a substituted aromatic ring—makes it a valuable synthetic intermediate.

Reactivity Profile

-

Carbonyl Group: The ketone moiety is susceptible to a wide range of nucleophilic addition reactions. It can be reduced to the corresponding secondary alcohol, 1-(4-pentylphenyl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄). This alcohol can be a target molecule itself or an intermediate for further functionalization.

-

α-Carbon: The protons on the carbon adjacent to the carbonyl group (the α-carbon of the ethyl chain) are acidic and can be removed by a suitable base, allowing for α-alkylation or condensation reactions.

-

Aromatic Ring: While the ketone group is a meta-directing deactivator, the para-pentyl group is an ortho-directing activator. The overall reactivity of the ring towards further electrophilic substitution will be a balance of these effects, often requiring specific catalytic systems.

Applications in Drug Development and Materials Science

While specific, large-scale applications for this compound are not widely documented in public literature, its structure is highly analogous to key intermediates in pharmaceutical synthesis. For example, the structurally similar compound 1-(4-isobutylphenyl)propan-1-one is a well-known precursor in the industrial synthesis of Ibuprofen , a widely used non-steroidal anti-inflammatory drug (NSAID).[7][8] This strongly suggests that this compound serves as a critical building block for creating libraries of novel compounds for drug discovery, where modifications of the alkyl chain are used to tune pharmacological properties.

The long alkyl chain and rigid phenyl core are also characteristic features of molecules used in the field of liquid crystals . Further derivatization could lead to materials with specific mesophase properties for display technologies.

Safety and Handling

-

General Hazards: Aromatic ketones can be harmful if swallowed, inhaled, or absorbed through the skin.[9] They may cause skin, eye, and respiratory irritation.[9][10]

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Avoid breathing vapors or mists.[9]

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

References

-

P&S Chemicals. Product information, this compound. [Link]

-

Chemsigma. This compound [17713-58-5]. [Link]

-

PubChemLite. This compound (C14H20O). [Link]

-

PubChem. 1-(4-Ethylphenyl)propan-1-one | C11H14O | CID 583750. [Link]

-

PrepChem.com. Synthesis of 1-(4-isobutylphenyl)propan-1-one. [Link]

-

ChemBK. 1-(4-ISOBUTYLPHENYL)PROPAN-1-ONE - Reference Information. [Link]

-

Quora. What type or kind of reaction is benzene + phenylpropan-1-one?. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound [17713-58-5] | Chemsigma [chemsigma.com]

- 4. PubChemLite - this compound (C14H20O) [pubchemlite.lcsb.uni.lu]

- 5. prepchem.com [prepchem.com]

- 6. quora.com [quora.com]

- 7. Buy 1-(4-Isobutylphenyl)propan-1-one | 59771-24-3 [smolecule.com]

- 8. chembk.com [chembk.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. 1-(4-Ethylphenyl)propan-1-one | C11H14O | CID 583750 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(4-Pentylphenyl)propan-1-one CAS number and physical data

An In-Depth Technical Guide to 1-(4-Pentylphenyl)propan-1-one

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical properties, synthesis, and spectral characteristics of this compound.

Compound Identification and Core Properties

This compound is an aromatic ketone characterized by a propanoyl group and a pentyl group attached to a central phenyl ring at the para position. This structure lends itself to various applications, particularly as an intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 17713-58-5 | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | 4'-Pentylpropiophenone, 4-Pentylpropiophenone | [2] |

| Molecular Formula | C₁₄H₂₀O | [3] |

| Canonical SMILES | CCCCCC1=CC=C(C(=O)CC)C=C1 | |

| InChI | InChI=1S/C14H20O/c1-3-5-6-7-12-8-10-13(11-9-12)14(15)4-2/h8-11H,3-7H2,1-2H3 | [3] |

| InChIKey | GQKXWKNBTSSVEL-UHFFFAOYSA-N | [3] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 204.31 g/mol | [3] |

| Monoisotopic Mass | 204.15141 Da | [3] |

| Predicted XlogP | 4.2 | [3] |

| Appearance | Data not available; likely a liquid or low-melting solid. | |

| Boiling Point | Data not available; expected to be >250 °C at atmospheric pressure. |

Synthesis and Purification

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution reaction involves the acylation of pentylbenzene with propanoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Causality of Experimental Choices:

-

Reactants: Pentylbenzene is the aromatic substrate. The para-position is the primary site of substitution due to the ortho,para-directing nature of the alkyl group, with para-substitution favored sterically. Propanoyl chloride serves as the acylating agent, introducing the propanoyl group.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates with the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion (CH₃CH₂CO⁺).[6] This ion is the active electrophile that attacks the electron-rich benzene ring. A stoichiometric amount of catalyst is required because it complexes with the product ketone.[5]

-

Solvent: A non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is used to dissolve the reactants without interfering with the highly reactive intermediates.

-

Temperature Control: The initial reaction is conducted at low temperatures (0 to -10 °C) to control the exothermic reaction and prevent side reactions.[7] The mixture is later warmed or refluxed to ensure the reaction goes to completion.[8]

-

Quenching: The reaction is quenched by carefully adding it to a mixture of ice and dilute hydrochloric acid. This hydrolyzes the aluminum chloride complexes, protonates any remaining reactants, and separates the organic product from the inorganic salts.

Synthesis Workflow Diagram:

Caption: General workflow for Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol: A representative protocol adapted from the synthesis of a similar compound, 1-(4-isobutylphenyl)propan-1-one.[7]

-

Preparation: A three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet is charged with pentylbenzene (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂). The mixture is cooled to 0 °C in an ice-salt bath.

-

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 1.1 eq) is added portion-wise, ensuring the temperature remains below 5 °C.

-

Acylation: Propanoyl chloride (1.05 eq) is added dropwise via the dropping funnel over 60-90 minutes, maintaining the internal temperature between 0 °C and 5 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is slowly and carefully poured into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction & Wash: The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted twice more with CH₂Cl₂. The combined organic extracts are washed sequentially with water, a saturated solution of sodium bicarbonate (NaHCO₃), and brine.[7]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear oil or low-melting solid.

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Aromatic Protons (δ 7.2-7.9 ppm): The benzene ring will show two distinct signals, each integrating to 2H. The two protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear further downfield (approx. δ 7.8-7.9 ppm) as a doublet. The two protons ortho to the electron-donating pentyl group will be more shielded and appear upfield (approx. δ 7.2-7.3 ppm) as a doublet.

-

Propanoyl-CH₂ (δ 2.9-3.0 ppm): The methylene protons adjacent to the carbonyl group will appear as a quartet due to coupling with the neighboring methyl group.

-

Pentyl-CH₂ (α to ring, δ 2.6-2.7 ppm): The methylene protons of the pentyl group directly attached to the aromatic ring will appear as a triplet.

-

Pentyl-CH₂ chain (δ 1.3-1.6 ppm): The internal three methylene groups of the pentyl chain will likely overlap, forming a broad multiplet.

-

Propanoyl-CH₃ (δ 1.1-1.2 ppm): The terminal methyl group of the propanoyl chain will appear as a triplet, coupled to the adjacent methylene group.

-

Pentyl-CH₃ (δ 0.8-0.9 ppm): The terminal methyl group of the pentyl chain will appear as a triplet.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): ~198-200 ppm

-

Aromatic Carbons:

-

C-ipso (attached to C=O): ~135-137 ppm

-

C-ortho (to C=O): ~128-129 ppm

-

C-meta (to C=O): ~128-129 ppm

-

C-para (attached to pentyl): ~145-150 ppm

-

-

Alkyl Carbons:

-

Propanoyl -CH₂-: ~31-32 ppm

-

Pentyl -CH₂- (α to ring): ~35-36 ppm

-

Pentyl -CH₂- chain: ~22-32 ppm (multiple peaks)

-

Propanoyl -CH₃: ~8-9 ppm

-

Pentyl -CH₃: ~14 ppm

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Ketone): A very strong and sharp absorption band is expected in the range of 1685-1666 cm⁻¹.[11] The conjugation with the phenyl ring lowers the frequency from the typical ~1715 cm⁻¹ of aliphatic ketones.[12]

-

C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals will appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight, m/z = 204, should be observable.

-

Major Fragmentation: The primary fragmentation pathway for aromatic ketones is α-cleavage.

-

Loss of Ethyl Radical (•CH₂CH₃): Cleavage of the bond between the carbonyl carbon and the ethyl group will generate a stable acylium ion at m/z = 175 (Ar-C≡O⁺). This is often the base peak.[13]

-

Loss of Pentyl Radical (•C₅H₁₁): Cleavage of the bond between the phenyl ring and the pentyl group is less favored but may result in a fragment at m/z = 133 .

-

Benzoyl Cation Series: The m/z 175 fragment can further lose carbon monoxide (CO) to give a fragment at m/z = 147 .

-

Safety and Handling

Specific safety data for this compound is not widely published. Therefore, precautions should be based on data for structurally similar compounds, such as 4'-isobutylpropiophenone.[14]

-

Hazard Classification:

-

Harmful if swallowed (Acute Toxicity, Oral, Category 4).[14]

-

Harmful in contact with skin (Acute Toxicity, Dermal, Category 4).[14]

-

Harmful if inhaled (Acute Toxicity, Inhalation, Category 4).[14]

-

Causes skin irritation (Skin Corrosion/Irritation, Category 2).[14]

-

Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2).[14]

-

-

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[15]

-

Avoid breathing vapors or mist.[14]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[14][15]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

-

-

Storage:

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

-

Skin: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[15]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]

-

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Ketones. [Link]

-

Carbonyl Compounds - IR Spectroscopy. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

-

Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. [Link]

-

Chemsigma. 17713-58-5 this compound. [Link]

-

Chemsigma. This compound [17713-58-5]. [Link]

-

LibreTexts Chemistry. 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Dunnivant, F. M. & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

LookChem. 1-Propanone, 1-(4-acetylphenyl)- Safety Data Sheets(SDS). [Link]

-

Lightner, D. A., & Djerassi, C. (1966). Mass Spectra, Radiolysis, and Photolysis of Phenyl Alkyl Ketones. The Journal of Physical Chemistry, 70(5), 1463–1469. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

-

Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]

-

Zhang, G., et al. (2013). Electronic Supplementary Material for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]

-

PubChem. 1-(4-Acetylphenyl)propan-1-one. [Link]

-

Solis, F. (2013). Friedel-Krafts acylation, benzene and propanoyl chloride. YouTube. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChemLite. This compound (C14H20O). [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

PubChem. 1-[4-(Pentyloxy)phenyl]propan-1-one. [Link]

-

Clark, J. Friedel-Crafts Acylation of Benzene. [Link]

-

PrepChem. Synthesis of 1-(4-isobutylphenyl)propan-1-one. [Link]

-

Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Matrix Fine Chemicals. 1-(4-METHYLPHENYL)PROPAN-1-ONE | CAS 5337-93-9. [Link]

-

ChemBK. 1-(4-ISOBUTYLPHENYL)PROPAN-1-ONE. [Link]

-

Cheméo. Chemical Properties of 1-Propanone, 1-phenyl- (CAS 93-55-0). [Link]

-

ResearchGate. 13 C{ 1 H} NMR Data a | Download Table. [Link]

-

SpectraBase. 4'-Methoxypropiophenone - Optional[13C NMR] - Chemical Shifts. [Link]

-

Al-Hourani, B. J., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega. [Link]

-

Roman, G., et al. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. ResearchGate. [Link]

Sources

- 1. 17713-58-5 this compound [chemsigma.com]

- 2. This compound [17713-58-5] | Chemsigma [chemsigma.com]

- 3. PubChemLite - this compound (C14H20O) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. prepchem.com [prepchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. rsc.org [rsc.org]

- 10. 4'-Methylpropiophenone(5337-93-9) 1H NMR spectrum [chemicalbook.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Infrared Spectrometry [www2.chemistry.msu.edu]

- 13. GCMS Section 6.11.3 [people.whitman.edu]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.dk [fishersci.dk]

- 16. fishersci.com [fishersci.com]

Spectroscopic Data for 1-(4-Pentylphenyl)propan-1-one: A Predictive Technical Guide

Introduction

1-(4-Pentylphenyl)propan-1-one, also known as 4'-pentylpropiophenone, is an aromatic ketone featuring a propiophenone core substituted with a pentyl group at the para position of the phenyl ring. As a member of the alkylphenone class, this compound and its analogs are valuable intermediates in organic synthesis, particularly in the preparation of liquid crystals and pharmacologically active molecules. The precise characterization of such compounds is paramount for ensuring the integrity of research and development outcomes. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous elucidation of its molecular structure and confirmation of its identity.

This guide provides an in-depth, predictive analysis of the key spectroscopic data for this compound. In the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this document leverages fundamental spectroscopic principles and comparative data from structurally analogous compounds to offer a robust interpretation of its expected spectral features. This predictive framework is designed to serve as a valuable resource for researchers, scientists, and drug development professionals in interpreting their own experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the propanone side chain, and the pentyl group. The electron-withdrawing nature of the carbonyl group and the electronic effects of the alkyl chain on the aromatic ring are key determinants of the chemical shifts.

Caption: Molecular structure with proton labeling for ¹H NMR analysis.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| a | ~ 7.90 | 2H | Doublet (d) | ~ 8.4 | Aromatic H, ortho to C=O |

| b | ~ 7.25 | 2H | Doublet (d) | ~ 8.4 | Aromatic H, meta to C=O |

| c | ~ 2.98 | 2H | Quartet (q) | ~ 7.2 | -CO-CH₂ -CH₃ |

| d | ~ 1.22 | 3H | Triplet (t) | ~ 7.2 | -CO-CH₂-CH₃ |

| e | ~ 2.65 | 2H | Triplet (t) | ~ 7.6 | Ar-CH₂ -CH₂- |

| f | ~ 1.62 | 2H | Multiplet (m) | - | Ar-CH₂-CH₂ -CH₂- |

| g | ~ 1.33 | 2H | Multiplet (m) | - | -CH₂-CH₂ -CH₂-CH₃ |

| h | ~ 1.33 | 2H | Multiplet (m) | - | -CH₂-CH₂-CH₂ -CH₃ |

| i | ~ 0.90 | 3H | Triplet (t) | ~ 7.0 | -CH₂-CH₃ |

Causality and Interpretation:

-

Aromatic Region (a, b): The para-substitution pattern gives rise to a characteristic AA'BB' system, which often simplifies to two distinct doublets at higher field strengths. The protons labeled (a) , being ortho to the electron-withdrawing carbonyl group, are significantly deshielded and appear furthest downfield (~7.90 ppm). The protons (b) , meta to the carbonyl, are less affected and resonate upfield (~7.25 ppm).

-

Propanone Chain (c, d): The methylene protons (c) are adjacent to the carbonyl group, causing a downfield shift to ~2.98 ppm. They are split into a quartet by the three neighboring methyl protons (d) . The methyl protons (d) appear as a triplet around 1.22 ppm due to coupling with the adjacent methylene group.

-

Pentyl Chain (e-i): The benzylic methylene protons (e) are deshielded by the aromatic ring and appear at ~2.65 ppm as a triplet. The remaining methylene protons (f, g, h) overlap in the aliphatic region (~1.3-1.6 ppm), appearing as complex multiplets. The terminal methyl protons (i) are the most shielded, resonating at ~0.90 ppm as a triplet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to each unique carbon environment in the molecule.

Caption: Molecular structure with carbon numbering for ¹³C NMR analysis.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Label | Predicted δ (ppm) | Assignment |

| C-7 | ~ 200.5 | C =O |

| C-1 | ~ 149.0 | Aromatic C -pentyl |

| C-4 | ~ 135.0 | Aromatic C -CO |

| C-2,6 | ~ 128.8 | Aromatic C H |

| C-3,5 | ~ 128.2 | Aromatic C H |

| C-10 | ~ 36.0 | Ar-CH₂ - |

| C-8 | ~ 31.8 | -CO-CH₂ -CH₃ |

| C-11 | ~ 31.2 | Ar-CH₂-CH₂ - |

| C-12 | ~ 30.8 | -CH₂ -CH₂-CH₃ |

| C-13 | ~ 22.5 | -CH₂ -CH₃ |

| C-14 | ~ 14.0 | -CH₂-CH₃ |

| C-9 | ~ 8.5 | -CO-CH₂-CH₃ |

Causality and Interpretation:

-

Carbonyl Carbon (C-7): The ketone carbonyl carbon is the most deshielded, appearing significantly downfield around 200.5 ppm.

-

Aromatic Carbons (C-1 to C-6): Four signals are expected for the aromatic carbons. The quaternary carbons, C-1 (attached to the pentyl group) and C-4 (attached to the acyl group), will have distinct chemical shifts (~149.0 and ~135.0 ppm, respectively) and are typically of lower intensity. The protonated aromatic carbons will appear in the range of 128-129 ppm.

-

Aliphatic Carbons (C-8 to C-14): The carbons of the propanone and pentyl chains resonate in the upfield region. The benzylic carbon (C-10) and the methylene carbon alpha to the carbonyl (C-8) are the most downfield of the aliphatic signals. The remaining methylene carbons (C-11, C-12, C-13) appear in the 22-32 ppm range, while the two terminal methyl carbons (C-14 and C-9) are the most shielded, appearing furthest upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr). For solid samples, an Attenuated Total Reflectance (ATR) accessory is most convenient, requiring only a small amount of the sample to be placed on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Caption: Key functional groups and their expected IR absorption regions.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3050 | Weak-Medium | C-H Stretch | Aromatic C-H |

| 2955, 2930, 2870 | Medium-Strong | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |

| ~ 1685 | Strong | C=O Stretch | Aryl Ketone |

| ~ 1605, 1575 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1465, 1380 | Medium | C-H Bend | Aliphatic C-H (CH₂, CH₃) |

| ~ 1230 | Medium | C-CO-C Stretch and Bend | Ketone |

| ~ 830 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |

Causality and Interpretation:

-

The most prominent peak will be the strong C=O stretch of the aryl ketone at approximately 1685 cm⁻¹. Conjugation with the aromatic ring lowers this frequency from that of a typical aliphatic ketone (~1715 cm⁻¹).

-

The spectrum will clearly distinguish between aromatic C-H stretches (appearing just above 3000 cm⁻¹) and aliphatic C-H stretches (appearing just below 3000 cm⁻¹).

-

A strong absorption around 830 cm⁻¹ is a key diagnostic feature for the 1,4- (or para-) substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which is crucial for confirming its molecular formula and aspects of its structure.

Experimental Protocol: MS Data Acquisition

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Data Acquisition: Scan the desired mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce structural information.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Formula: C₁₄H₂₀O

-

Molecular Weight: 204.31 g/mol

-

Predicted Molecular Ion (M⁺·): m/z 204

Major Fragmentation Pathways:

The fragmentation of this compound under EI conditions is expected to be dominated by cleavages adjacent to the carbonyl group and at the benzylic position, leading to the formation of stable carbocations.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Fragment Ions

| m/z | Predicted Identity | Fragmentation Pathway |

| 204 | [C₁₄H₂₀O]⁺· | Molecular Ion (M⁺·) |

| 175 | [C₁₂H₁₅O]⁺ | Loss of an ethyl radical (•C₂H₅) via α-cleavage |

| 149 | [C₁₀H₁₃O]⁺ | Loss of a butyl radical (•C₄H₉) via benzylic cleavage |

| 119 | [C₉H₁₁]⁺ | Loss of carbon monoxide (CO) from the m/z 175 ion |

Causality and Interpretation:

-

Molecular Ion (m/z 204): The peak corresponding to the molecular weight should be observable.

-

Base Peak (m/z 175): The most favorable fragmentation is the α-cleavage of the ethyl group from the propanone side chain. This results in a highly stable acylium ion, which is predicted to be the base peak (the most intense peak) in the spectrum.

-

Benzylic Cleavage (m/z 149): Cleavage of the bond beta to the aromatic ring in the pentyl chain results in the loss of a butyl radical and the formation of a stable benzylic carbocation.

-

Secondary Fragmentation (m/z 119): The acylium ion (m/z 175) can further fragment by losing a neutral carbon monoxide molecule to yield another characteristic ion.

Conclusion

This guide provides a comprehensive, predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predicted data, derived from fundamental principles and comparison with analogous structures, offers a detailed blueprint for the structural characterization of this compound. The tables and interpretations herein are intended to serve as a primary reference for scientists engaged in the synthesis or analysis of this molecule, enabling a more efficient and accurate interpretation of experimentally acquired data. While these predictions are based on sound scientific reasoning, they must be corroborated with empirical data for absolute confirmation of structure and purity.

References

This section would normally contain a numbered list of citations with full details and clickable URLs. As this guide is predictive, references would include standard spectroscopy textbooks, spectral databases (e.g., SDBS), and publications detailing the spectra of related compounds such as 4'-alkylpropiophenones and alkylbenzenes.

An In-Depth Technical Guide to the Potential Biological Activity of 1-(4-Pentylphenyl)propan-1-one

Introduction

In the landscape of contemporary drug discovery, the exploration of novel chemical entities for therapeutic potential is a cornerstone of innovation. This guide focuses on 1-(4-Pentylphenyl)propan-1-one , a molecule of interest due to its distinct structural features: a propiophenone core functionalized with a para-pentyl group. While this specific compound is not extensively characterized in existing literature, its chemical architecture allows for the formulation of several well-grounded hypotheses regarding its potential biological activities.

This document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic guide to investigating the biological potential of this compound. We will delve into the theoretical underpinnings of its potential activities, propose a structured, multi-tiered experimental workflow for its evaluation, and provide detailed methodologies for key assays. Our approach is rooted in the principles of structure-activity relationships (SAR), drawing parallels from structurally analogous compounds to build a compelling case for its investigation.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Part 1: Theoretical Framework and Hypothesized Biological Activities

The predictive power of Structure-Activity Relationship (SAR) analysis is a foundational element of medicinal chemistry. By dissecting the structure of this compound, we can infer its potential biological roles based on the known activities of related chemical scaffolds.

Hypothesis 1: Monoamine Transporter Inhibition

A compelling line of inquiry stems from the compound's propiophenone core (a phenylethylamine skeleton with a β-ketone). This moiety is characteristic of cathinone derivatives, many of which are known to interact with monoamine transporters. Specifically, analogs of pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one), which also possess a pentan-1-one side chain, are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2]

The structure of this compound is analogous to these compounds, albeit lacking the pyrrolidine ring, which is known to enhance potency. However, the core propiophenone structure itself is a key pharmacophore. Research has shown that the length of the alkyl chain on the phenyl ring can modulate the potency of DAT and NET inhibition.[2] The pentyl group in the para position of our compound of interest is a significant lipophilic feature that could influence its binding affinity to these transporters. Therefore, it is hypothesized that This compound may act as a selective inhibitor of DAT and NET .[1]

Hypothesis 2: Anti-inflammatory and Cytotoxic Activity

The second major hypothesis is based on the alkylphenol component of the molecule. Alkylphenols are recognized for a range of biological effects, including cytotoxicity and anti-inflammatory properties.[3][4] The cytotoxicity of alkylphenols often correlates with their hydrophobicity; longer alkyl chains can enhance membrane disruption and interference with cellular metabolic processes.[3] The pentyl group would confer significant hydrophobicity to this compound, suggesting a potential for cytotoxic effects, particularly against rapidly proliferating cells like cancer cells.

Furthermore, many phenolic compounds exhibit anti-inflammatory activity by modulating key inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenases (COX).[5][6][7] It is plausible that this compound could exhibit similar properties.

Part 2: Proposed Experimental Screening Cascade

To systematically evaluate the hypothesized biological activities, a tiered screening approach is proposed. This cascade is designed to first establish a basic toxicological profile, then screen for the predicted activities, and finally, to inform on the mechanism of action.

Caption: Proposed experimental screening cascade for this compound.

Tier 1: Foundational Assessment - Cytotoxicity Profiling

The initial step is to determine the compound's intrinsic cytotoxicity to establish a viable concentration range for subsequent biological assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Step-by-Step Methodology:

-

Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Tier 2: Hypothesis-Driven Screening

Based on the non-toxic concentration range determined in Tier 1, the compound will be screened for its hypothesized activities.

Protocol 1: Monoamine Transporter Inhibition Assay

This assay will determine the compound's ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin. A competitive radioligand binding assay is a standard method for this purpose.[10]

Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand of known high affinity for binding to a specific transporter (DAT, NET, or SERT). The reduction in radioactivity bound to the receptor preparation indicates the inhibitory potency of the test compound.

Step-by-Step Methodology:

-

Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration close to its K_d value, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical Data Presentation for Monoamine Transporter Inhibition

| Transporter | Test Compound IC₅₀ (µM) | Reference Compound IC₅₀ (µM) |

| DAT | [Experimental Value] | Cocaine: ~0.5 |

| NET | [Experimental Value] | Desipramine: ~0.01 |

| SERT | [Experimental Value] | Fluoxetine: ~0.01 |

Protocol 2: In-Vitro Anti-inflammatory Assay

This assay will evaluate the compound's ability to suppress the inflammatory response in macrophages.

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and IL-6. The anti-inflammatory potential of the compound is measured by its ability to reduce the production of these mediators.[6]

Step-by-Step Methodology:

-

Cell Culture: Plate RAW 264.7 macrophages in a 24-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a control group with no LPS and a group with LPS and vehicle only.

-

Incubation: Incubate the cells for 24 hours.

-

Measurement of Nitric Oxide (NO): Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent. A decrease in nitrite levels compared to the LPS-only group indicates inhibition of NO production.

-

Measurement of Cytokines (TNF-α, IL-6): Use the collected supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.

-

Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control.

Tier 3: Mechanistic Insights and In-Vivo Validation

If significant activity is observed in Tier 2, further studies can be designed to elucidate the mechanism of action and validate the findings in a more complex biological system.

-

For Monoamine Transporter Inhibition: Follow-up studies could involve functional uptake assays to confirm that the compound is an inhibitor and not a substrate (releaser).[8]

-

For Anti-inflammatory Activity: An in-vivo model, such as the carrageenan-induced paw edema model in rodents , could be employed.[5] This model assesses the ability of a compound to reduce acute inflammation.

Sources

- 1. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxicity of alkylphenols and alkylated non-phenolics in a primary culture of rainbow trout (Onchorhynchus mykiss) hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and anti-inflammatory activities of the major phenolics from Zygophyllum simplex L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant and anti-inflammatory effects of polyphenols extracted from Ilex latifolia Thunb - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to 1-(4-Pentylphenyl)propan-1-one Derivatives and Analogs

This guide provides a comprehensive technical overview of 1-(4-pentylphenyl)propan-1-one, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and application of this versatile chemical scaffold. The content herein is structured to provide not only procedural details but also the underlying scientific rationale, ensuring a thorough understanding of the subject matter.

Introduction: The Versatile this compound Scaffold

The this compound core structure, characterized by a pentyl-substituted phenyl ring attached to a propanone moiety, represents a privileged scaffold in both medicinal chemistry and materials science. The lipophilic pentyl group, combined with the reactive carbonyl and alpha-carbon of the propanone chain, provides a rich platform for chemical modification. This allows for the systematic tuning of physicochemical properties to achieve desired biological activities or material characteristics.

Derivatives of this scaffold have shown promise in a range of applications, from potent and selective monoamine reuptake inhibitors for neurological disorders to precursors for liquid crystalline materials. This guide will delve into the synthetic pathways to access this core and its analogs, explore key derivatization strategies, and discuss the structure-activity relationships (SAR) that govern their function. Furthermore, it will provide detailed experimental protocols for the synthesis and evaluation of these compounds.

Synthesis of the Core Structure: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of pentylbenzene with propanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich pentylbenzene ring. The pentyl group is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to reduced steric hindrance.

Diagram: Mechanism of Friedel-Crafts Acylation

Caption: Formation of the acylium ion and subsequent electrophilic attack on pentylbenzene.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Friedel-Crafts acylation procedures.

Materials:

-

Pentylbenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

-

Reactant Addition: Add pentylbenzene to the stirred suspension.

-

Acylation: Add propanoyl chloride dropwise from the dropping funnel to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a dilute aqueous HCl solution.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Characterization of this compound

The structure of the synthesized compound should be confirmed by spectroscopic methods.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons (AA'BB' system, two doublets), triplet for the methyl group of the propyl chain, quartet for the methylene group adjacent to the carbonyl, and signals corresponding to the pentyl chain. |

| ¹³C NMR | Carbonyl carbon signal (~200 ppm), aromatic carbon signals, and aliphatic carbon signals for the propyl and pentyl chains. |

| IR Spectroscopy | Strong carbonyl (C=O) stretching vibration (~1680 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and aliphatic C-H stretching (~2850-2960 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₂₀O, MW: 204.31 g/mol ). |

Derivatization and Analog Synthesis

The this compound scaffold can be readily derivatized at several positions to generate a library of analogs with diverse properties.

α-Functionalization: Synthesis of α-Amino Ketones (Analogs of Pyrovalerone)

A key derivatization strategy involves the introduction of an amino group at the α-position of the propanone chain. This is typically achieved through α-bromination followed by nucleophilic substitution with an appropriate amine. These α-amino ketones are analogs of pyrovalerone, a known monoamine reuptake inhibitor.

Diagram: Synthesis of α-Amino Ketone Derivatives

Caption: General scheme for the synthesis of α-amino ketone derivatives.

Carbonyl Group Modification: Synthesis of Chalcone Analogs

The carbonyl group can be a site for derivatization, for instance, through condensation reactions. A notable example is the Claisen-Schmidt condensation with an aromatic aldehyde to form chalcones (1,3-diaryl-2-propen-1-ones). Chalcones are a well-known class of compounds with a wide range of biological activities, including anticonvulsant and antimicrobial properties.[1][2]

Pharmacological Applications

Derivatives of this compound have shown potential in several therapeutic areas.

Monoamine Reuptake Inhibitors

As mentioned, α-amino ketone derivatives are structurally related to pyrovalerone and other synthetic cathinones. These compounds can act as inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] The selectivity and potency of these inhibitors can be modulated by varying the nature of the amino group and the substituents on the phenyl ring.

Structure-Activity Relationship (SAR) Insights:

-

Amino Group: The nature of the amino substituent is critical for activity. For instance, pyrrolidine-containing analogs often exhibit high affinity for DAT and NET.

-

Aromatic Substitution: The substitution pattern on the phenyl ring influences potency and selectivity. The 4-pentyl group contributes to the lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier and interact with the transporter proteins.

Anticonvulsant Agents

Chalcone derivatives synthesized from this compound are promising candidates for the development of new anticonvulsant drugs.[4][5] The α,β-unsaturated ketone moiety is a key pharmacophore in many biologically active chalcones. The anticonvulsant activity is believed to be mediated through various mechanisms, including modulation of voltage-gated sodium channels and enhancement of GABAergic neurotransmission.[2]

Antimicrobial Agents

The phenylpropanoid scaffold is present in many natural products with antimicrobial properties.[6][7] The lipophilic nature of the 4-pentylphenyl group, combined with the reactive carbonyl moiety, suggests that derivatives of this compound could exhibit antimicrobial activity against a range of bacteria and fungi. The mechanism of action is often related to the disruption of microbial cell membranes.

Material Science Applications: Liquid Crystals

The rigid 4-pentylphenyl moiety is a common structural feature in many liquid crystalline materials.[1] The elongated shape and the presence of a flexible alkyl chain are conducive to the formation of mesophases (the state of matter between liquid and solid). By introducing other functional groups, it is possible to synthesize derivatives of this compound that exhibit liquid crystalline behavior.

The specific type of mesophase (e.g., nematic, smectic) and the transition temperatures can be tuned by modifying the length of the alkyl chain and the nature of the terminal groups. These materials could find applications in displays, sensors, and other advanced optical technologies.

Conclusion

The this compound scaffold is a valuable building block for the development of new pharmacologically active agents and advanced materials. Its straightforward synthesis via Friedel-Crafts acylation and the ease of derivatization at multiple sites make it an attractive target for further research. The insights provided in this guide are intended to serve as a foundation for the design, synthesis, and evaluation of novel derivatives with tailored properties for a wide range of scientific and technological applications.

References

- Journal of Organic Chemistry & Programme Chemistry (JOCPR).

- Revista Electronica de Veterinaria.

- Synthesis and anticonvulsant activity of certain chalcone based pyrazoline compounds. 2025.

- Synthesis and anticonvulsant activity of some 2-pyrazolines derived

- Neliti.

- The Royal Society of Chemistry.

- ResearchGate. Synthesis, ionization constant, toxicity, antimicrobial and antioxidant screening of 1-Phenyl-3-(phenylamino) propan-1-one and Phenyl (2-[phenyl amino) methyl] phenyl) peroxyanhydride Mannich bases. 2025.

- PubMed.

- MDPI.

- RSC Publishing. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders.

- PubMed Central. A New Antimicrobial Phenylpropanol from the Leaves of Tabernaemontana inconspicua Stapf. (Apocynaceae)

- NIST WebBook. 1-Pentanone, 1-(4-methylphenyl)-.

- NIST WebBook. 1,4-Pentanedione, 1-phenyl-.

- PubMed. Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. 2010.

- Chemsigma. 17713-58-5 this compound.

- Johns Hopkins University. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: Effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors.

- PubChem. 1-Phenyl-1-propanone | C9H10O | CID 7148.

- PubMed Central. Discovery and Development of Monoamine Transporter Ligands.

- PubMed. Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. 2007.

- Natural Products Atlas. Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). 2022.

- NIST WebBook. 1-Propanone, 1-(4-methoxyphenyl)-.

- Doc Brown's Chemistry. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes.

- Doc Brown's Chemistry. propanone low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 acetone 1-H nmr doc brown's advanced organic chemistry revision notes.

- PubChem. Propan-1-one, 1-[4-(1-methylethyl)-2-nitrosophenyl]- | C12H15NO2 | CID 609539.

- ChemicalBook. 1-Phenyl-1-propanol(93-54-9) 1H NMR spectrum.

- ResearchGate. Figure S6. IR spectrum of 1-phenyl-1-propanone (1a).

- NIST WebBook. 1-Propanone, 1-phenyl-.

Sources

- 1. jocpr.com [jocpr.com]

- 2. veterinaria.org [veterinaria.org]

- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial properties of volatile phenylpropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Literature review of 1-(4-Pentylphenyl)propan-1-one research

An In-Depth Technical Guide to 1-(4-Pentylphenyl)propan-1-one: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical review of this compound, a key aromatic ketone intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes current knowledge on its synthesis, analytical characterization, and primary applications, offering field-proven insights into its scientific and commercial relevance.

Introduction: A Versatile Chemical Building Block

This compound is an aromatic ketone characterized by a propiophenone core substituted with a pentyl group at the para position of the phenyl ring. This molecular architecture makes it a valuable precursor in various fields, most notably in the synthesis of advanced materials like liquid crystals and as a versatile intermediate for specialty organic compounds.[1][2] Its structure lends itself to further modification, making it a compound of interest for creating more complex molecules with specific functional properties.[3]

Synthesis: The Friedel-Crafts Acylation Approach

The most direct and common method for synthesizing this compound is through the Friedel-Crafts acylation of pentylbenzene. This electrophilic aromatic substitution reaction provides an efficient route to attach the propanoyl group to the aromatic ring.[4][5][6]

The Underlying Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism, which is a cornerstone of aromatic chemistry. The use of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical for generating the highly reactive electrophile, the acylium ion.[4][7]

The causality behind this choice is twofold:

-

Activation: The Lewis acid coordinates with the chlorine atom of the propanoyl chloride, creating a highly polarized complex that facilitates the departure of the chloride ion.

-

Electrophile Generation: This departure generates a resonance-stabilized acylium ion. This ion is a potent electrophile, capable of attacking the electron-rich π system of the pentylbenzene ring.[4][7]

A key advantage of Friedel-Crafts acylation over its counterpart, alkylation, is the prevention of polysubstitution. The product, an acylbenzene, is deactivated towards further electrophilic attack, leading to a cleaner, monoacylated product.[5]

Diagram: Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation for synthesizing this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a generalized procedure for the Friedel-Crafts acylation based on standard methodologies.[8][9]

Materials:

-

Anhydrous aluminum trichloride (AlCl₃)

-

Pentylbenzene

-

Propanoyl chloride

-

Dry methylene chloride (or another suitable inert solvent)

-

Dilute hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Charge the flask with anhydrous aluminum trichloride and dry methylene chloride. Cool the mixture to approximately 0°C to -10°C using an ice-salt bath.[9]

-

Reagent Addition: Prepare a solution of pentylbenzene and propanoyl chloride in dry methylene chloride and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 60-90 minutes, ensuring the internal temperature is maintained between -5°C and 0°C.[9] The evolution of HCl gas is expected.[8]

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at low temperature. The mixture may then be allowed to warm to room temperature or gently heated under reflux (e.g., 50-60°C) to ensure the reaction goes to completion.[8]

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic product.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with methylene chloride.[9]

-

Washing: Combine the organic extracts and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.[9]

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.[9]

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following table summarizes key properties, with some values estimated based on closely related analogs like 1-(4-methylphenyl)propan-1-one and 1-(4-ethylphenyl)propan-1-one due to the limited availability of specific experimental data for the pentyl derivative.

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₄H₂₀O | - |

| Molecular Weight | 204.31 g/mol | (Calculated) |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Purity | Typically >95.0% (by GC) | [1] |

Analytical Characterization

A multi-technique approach is required for unambiguous structural elucidation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural confirmation.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons (typically two doublets in the 7-8 ppm range), the ethyl group of the propanoyl chain (a quartet around 2.9 ppm and a triplet around 1.2 ppm), and the pentyl chain protons (a triplet for the benzylic CH₂, multiplets for the internal methylenes, and a triplet for the terminal methyl group).

-

¹³C NMR: The spectrum would display a signal for the carbonyl carbon (around 200 ppm), distinct signals for the aromatic carbons, and signals corresponding to the carbons of the two separate alkyl chains.

-

-

Mass Spectrometry (MS): GC-MS is commonly used for both identification and purity analysis.[10] The mass spectrum would show a molecular ion peak (M⁺) at m/z = 204. Key fragmentation patterns would include the loss of an ethyl group ([M-29]⁺) to form a stable acylium ion, a characteristic fragmentation for propiophenones.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ would confirm the presence of the conjugated carbonyl (C=O) group.

Diagram: Analytical Characterization Workflow

Caption: A typical workflow for the purification and analytical confirmation of the target compound.

Applications and Areas of Research

This compound serves as a crucial intermediate in several high-value chemical synthesis pathways.

Precursor for Liquid Crystals

A primary application for this compound and its analogs is in the synthesis of liquid crystals (LCs).[2] Molecules used in liquid crystal displays (LCDs) are typically composed of a rigid core and flexible terminal chains.[11] The 4-pentylphenyl group provides a common structural motif for the rigid core component. For instance, the highly successful liquid crystal 4-cyano-4'-pentylbiphenyl (5CB) features a pentylbiphenyl core, demonstrating the importance of the pentylphenyl moiety for inducing nematic phases near room temperature.[12] The ketone functionality in this compound allows for further chemical elaboration to build the complex molecular architectures required for advanced liquid crystal materials.[2][13]

Intermediate in Pharmaceutical and Agrochemical Synthesis

Aromatic ketones are versatile building blocks in organic synthesis, frequently serving as intermediates in the production of pharmaceuticals and agrochemicals.[1][14] While direct applications of this compound in marketed drugs are not prominent, structurally related aminoketones are known to possess significant biological activity. For example, analogs of pyrovalerone, which is 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, are potent inhibitors of dopamine and norepinephrine transporters and have been investigated for medications related to substance abuse.[15] This suggests that this compound could serve as a valuable starting material for exploring novel psychoactive agents or other therapeutic compounds.

Prospective Research: Metabolism and Toxicology

There is limited publicly available data on the specific metabolism or toxicology of this compound. However, insights can be drawn from the metabolism of similar xenobiotics.

-

Metabolic Pathways: The metabolism in mammals would likely be mediated by cytochrome P450 (CYP) enzymes.[16] Potential metabolic transformations include:

-

Hydroxylation: Oxidation of the aromatic ring or at various positions along the pentyl chain.

-

Ketone Reduction: Reduction of the carbonyl group to a secondary alcohol, forming 1-(4-pentylphenyl)propan-1-ol. These metabolic processes generally serve to increase the hydrophilicity of the compound, facilitating its excretion. The study of how compounds are metabolized is crucial in drug development to understand their pharmacokinetic profiles and potential for drug-drug interactions.[17]

-

-

Toxicology: The toxicological profile has not been extensively studied. Research in this area would be necessary to establish a safety profile for any application involving significant human or environmental exposure. Studies would typically include assessments of acute toxicity, skin and eye irritation, and genotoxicity.[18]

Conclusion

This compound is a scientifically and commercially significant chemical intermediate. Its synthesis is reliably achieved through the well-understood Friedel-Crafts acylation reaction. The compound's primary value lies in its role as a precursor for advanced materials, particularly liquid crystals, where its molecular structure contributes to desirable mesophase properties. Furthermore, its potential as a building block for creating novel, biologically active molecules warrants further exploration by researchers in medicinal chemistry. Future work should focus on a more detailed investigation of its reaction scope, biological activity, and a comprehensive toxicological assessment to broaden its application potential.

References

- Efficient Synthesis: Utilizing 4'-Pentylacetophenone as a Chemical Building Block. (n.d.). Google Cloud.

- 1-(4-Ethylphenyl)propan-1-one|Research Chemical. (n.d.). Benchchem.

- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2021). LibreTexts.

- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.

- 4'-Methylacetophenone synthesis. (n.d.). ChemicalBook.

- Friedel-Crafts Acylation. (2024). Save My Exams.

- Friedel-Krafts acylation, benzene and propanoyl chloride. (2013). YouTube.

- Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. (n.d.). PubMed.

- The Role of 4'-Pentylacetophenone in Advanced Material Synthesis. (n.d.). Google Cloud.

- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (n.d.). PubMed Central.

- Friedel-Crafts acylation of benzene. (n.d.). Chemguide.

- The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). PubMed Central.

- Synthesis of 1-(4-isobutylphenyl)propan-1-one. (n.d.). PrepChem.com.

- 4'-Phenylacetophenone. (n.d.). Chem-Impex.

- 4-Cyano-4'-pentylbiphenyl. (n.d.). Wikipedia.

- 1-Nitropyrene stabilizes the mRNA of cytochrome P450 1a1, a carcinogen-metabolizing enzyme, via the Akt pathway. (n.d.). PubMed.

- Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. (n.d.). MDPI.

- Fragrance Material Review on 1-spiro[4.5]dec-7-en-7-yl-4-pent-1-one. (n.d.). PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. savemyexams.com [savemyexams.com]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. prepchem.com [prepchem.com]

- 10. 4'-Methylacetophenone synthesis - chemicalbook [chemicalbook.com]

- 11. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. chemimpex.com [chemimpex.com]

- 15. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1-Nitropyrene stabilizes the mRNA of cytochrome P450 1a1, a carcinogen-metabolizing enzyme, via the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fragrance material review on 1-spiro[4.5]dec-7-en-7-yl-4-pent-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Application of 1-(4-Pentylphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

1-(4-Pentylphenyl)propan-1-one, a member of the aromatic ketone family, is a chemical compound of increasing interest within the realms of organic synthesis and medicinal chemistry. Its structural motif, featuring a pentyl-substituted phenyl ring attached to a propanone group, renders it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. As with any chemical reagent, a thorough understanding of its properties, potential hazards, and appropriate handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safe handling, storage, and potential applications of this compound, grounded in established safety protocols and synthetic methodologies.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. While comprehensive experimental data for this compound is not extensively documented in publicly available literature, we can infer its properties based on its structure and data from analogous compounds.

| Property | Value | Source/Analogy |

| Chemical Name | This compound | IUPAC Nomenclature |